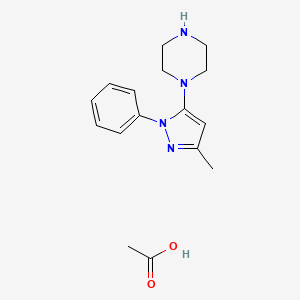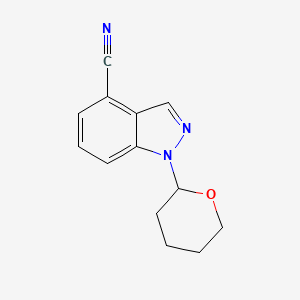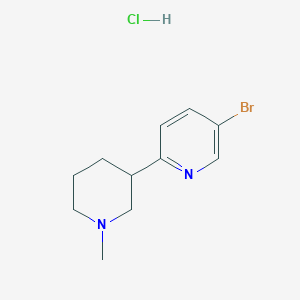
5-Bromo-2-(1-methylpiperidin-3-yl)pyridine hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis
The molecular structure of a compound is determined by its molecular formula and the arrangement of its atoms. The molecular structure of a similar compound, 5-Bromo-2-(piperazin-1-yl)pyridine, is represented by the InChI code: 1S/C9H12BrN3/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, physical state (solid, liquid, gas), melting and boiling points, and chemical stability. For a similar compound, 5-Bromo-2-(piperazin-1-yl)pyridine, the molecular weight is 242.12, and it is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Large-Scale Production
- Efficient Synthesis Methodology : The synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores, including derivatives of 5-bromo-2-(1-methylpiperidin-3-yl)pyridine hydrochloride, is facilitated by a methodology developed for high-yielding and large-scale production (Morgentin et al., 2009).
Chemical Synthesis and Biological Activities
- Palladium-Catalyzed Synthesis : Novel pyridine derivatives, including variants of 5-bromo-2-(1-methylpiperidin-3-yl)pyridine hydrochloride, were synthesized using palladium-catalyzed Suzuki cross-coupling reactions. These derivatives exhibited promising biological activities, such as anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
Applications in Photophysical Investigations
- Role in Iridium Complexes : The compound played a role in the synthesis and characterization of cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands. It was used to explore the electrochemical and photophysical properties of these complexes, which have implications in organic light-emitting devices and biological labeling (Stagni et al., 2008).
Proton Transfer Studies
- Investigating Proton Transfer Mechanisms : The derivatives of this compound were used in studies to understand various types of photoreactions, including excited-state intramolecular and intermolecular proton transfer. These studies are significant in understanding the behavior of certain molecular structures under photophysical conditions (Vetokhina et al., 2012).
Novel Intermediate Synthesis
- Key Intermediate in Naratriptan Synthesis : An improved process was developed for synthesizing 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, which is closely related to 5-bromo-2-(1-methylpiperidin-3-yl)pyridine hydrochloride. This synthesis is vital in the production of naratriptan hydrochloride, a drug for migraine (Shashikumar et al., 2010).
Antiviral Activity Studies
- C-5 Substituted Tubercidin Analogues : This compound has been part of a study involving C-5 substituted tubercidin analogues, demonstrating significant antiviral properties against various RNA and DNA viruses in cell cultures. Such studies are crucial for developing novel antiviral agents (Bergstrom et al., 1984).
Crystal Structure and Antitumor Activity
- Enantiomers' Synthesis and Activity : The synthesis of enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, closely related to the compound , and their antitumor activity were investigated. The study provided insights into the effects of stereochemistry on PI3Kα kinase inhibition and anticancer activity (Zhou et al., 2015).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks to health and the environment. For a similar compound, 5-Bromo-2-(piperazin-1-yl)pyridine, the hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is toxic if swallowed .
Propiedades
IUPAC Name |
5-bromo-2-(1-methylpiperidin-3-yl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2.ClH/c1-14-6-2-3-9(8-14)11-5-4-10(12)7-13-11;/h4-5,7,9H,2-3,6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKKIPDTQDCBKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C2=NC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(1-methylpiperidin-3-yl)pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



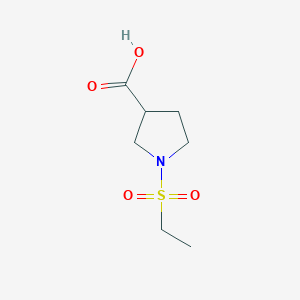
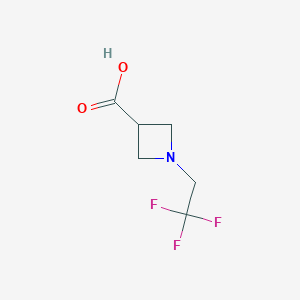
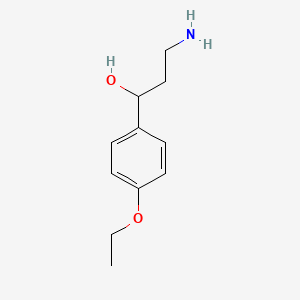
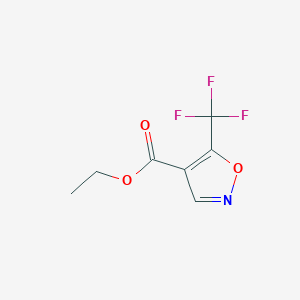
![1-[(3-Bromophenyl)methyl]azetidin-3-ol](/img/structure/B1443501.png)
![tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate](/img/structure/B1443502.png)
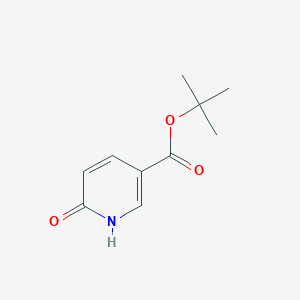
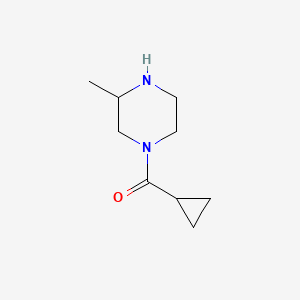
![2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B1443505.png)
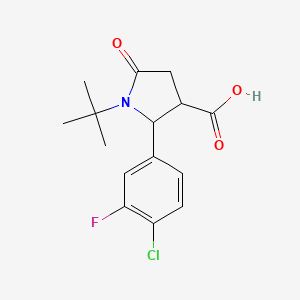
![1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane](/img/structure/B1443508.png)

